molecular formula C15H16N4O B6134806 3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol

3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol

Cat. No.: B6134806
M. Wt: 268.31 g/mol
InChI Key: IDVYHXLDIHXKEK-UHFFFAOYSA-N
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Description

3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol is a complex organic compound that features both an imidazole and an indole moiety. The presence of these two heterocyclic structures endows the compound with unique chemical and biological properties. Imidazole is known for its role in various biological systems, including as a component of histidine and histamine, while indole is a core structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by its coupling with an indole derivative under specific reaction conditions. For instance, the imidazole can be synthesized from glyoxal and ammonia, while the indole can be prepared from aniline derivatives through Fischer indole synthesis. The final coupling step often involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or indole rings, often facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the indole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)propylamine: Similar in structure but lacks the indole moiety.

    1H-indole-2-carboxylic acid: Contains the indole structure but lacks the imidazole ring.

Uniqueness

The uniqueness of 3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol lies in its dual heterocyclic structure, which allows it to participate in a broader range of chemical and biological interactions compared to compounds with only one of these moieties .

Properties

IUPAC Name

3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15-13(12-4-1-2-5-14(12)18-15)10-16-6-3-8-19-9-7-17-11-19/h1-2,4-5,7,9-11,18,20H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVYHXLDIHXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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